molecular formula C13H19ClN2 B1462272 {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine CAS No. 1019380-49-4

{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine

Cat. No.: B1462272
CAS No.: 1019380-49-4
M. Wt: 238.75 g/mol
InChI Key: VRXJFIYVRMSOSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Chlorophenyl)methyl]piperidin-2-yl}methanamine
  • {1-[(2-Chlorophenyl)methyl]piperidin-2-yl}methanamine
  • {1-[(3-Fluorophenyl)methyl]piperidin-2-yl}methanamine

Uniqueness

{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-12-5-3-4-11(8-12)10-16-7-2-1-6-13(16)9-15/h3-5,8,13H,1-2,6-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXJFIYVRMSOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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